molecular formula C12H24O2 B14700417 1-Ethyl-1-methylheptyl acetate CAS No. 22616-19-9

1-Ethyl-1-methylheptyl acetate

Cat. No.: B14700417
CAS No.: 22616-19-9
M. Wt: 200.32 g/mol
InChI Key: HVPKIOUHNVOKDK-UHFFFAOYSA-N
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Description

Such esters typically serve as solvents, flavoring agents, or intermediates in organic synthesis. However, due to the lack of direct data in the evidence, the following comparisons will focus on structurally or functionally related acetate esters from the available sources.

Properties

CAS No.

22616-19-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-methylnonan-3-yl acetate

InChI

InChI=1S/C12H24O2/c1-5-7-8-9-10-12(4,6-2)14-11(3)13/h5-10H2,1-4H3

InChI Key

HVPKIOUHNVOKDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylheptyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylheptanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated, and the ester is distilled off as it forms. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-methylheptyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Scientific Research Applications

1-Ethyl-1-methylheptyl acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1-methylheptyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester functional group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Properties

2.1.1 Branched Acetates
  • 2-Methoxy-1-methylethyl acetate (CAS 108-65-6):

    • Molecular Formula : C₆H₁₂O₃
    • Key Features : Contains a methoxy group and a methyl branch, enhancing solubility in polar solvents. Used in coatings and adhesives .
    • Safety : Classified as flammable; requires ventilation and protective equipment during handling .
  • Ethyl (1-isocyanatocyclohexyl)acetate (CAS 854137-66-9): Molecular Formula: C₁₁H₁₇NO₃ Key Features: Cyclohexyl and isocyanate groups confer reactivity for polymer synthesis. Applications include agrochemicals and pharmaceuticals .
2.1.2 Aromatic Acetates
  • Methyl 1-Naphthaleneacetate (CAS 2876-78-0):

    • Molecular Formula : C₁₃H₁₂O₂
    • Key Features : Naphthalene backbone provides aromatic stability. Density: 1.142 g/mL at 25°C. Used in organic synthesis and fragrances .
  • 1-(3-Chlorophenyl)ethyl acetate (CAS 19759-40-1):

    • Molecular Formula : C₁₀H₁₁ClO₂
    • Key Features : Chlorinated aromatic ring enhances electrophilic reactivity. NMR data (δ 7.34 ppm for aromatic protons) confirm structural integrity .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL) Key Applications
Hexyl acetate C₈H₁₆O₂ 144.21 0.867 Solvent for coatings
Methyl 1-Naphthaleneacetate C₁₃H₁₂O₂ 200.23 1.142 Fragrances, synthesis
Ethyl 1H-Imidazole-1-acetate C₇H₁₀N₂O₂ 154.17 N/A Pharmaceuticals

Limitations and Knowledge Gaps

The absence of direct data on 1-Ethyl-1-methylheptyl acetate in the provided evidence precludes a targeted analysis. However, trends from analogous compounds suggest that branching and functional groups (e.g., ethers, aromatics) significantly influence solubility, reactivity, and industrial utility. Future studies should prioritize synthesizing and characterizing this compound to fill existing data gaps.

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